3,5-Dimethylsalicylic acid

Description

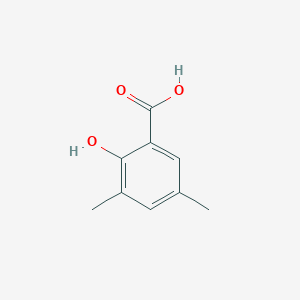

3,5-Dimethylsalicylic acid (CAS: 499-06-9), also known as mesitylenic acid, is a substituted derivative of salicylic acid with methyl groups at the 3 and 5 positions of the aromatic ring. Its molecular formula is C₉H₁₀O₂, with a molecular weight of 150.17 g/mol . The compound is notable for its enhanced chelation properties toward metal ions like Al(III), attributed to the electron-donating effects of the methyl groups, which stabilize coordination complexes . Thermochemical data report a gas-phase enthalpy of formation (ΔfH°gas) of -364.5 ± 1.7 kJ/mol, indicating moderate stability .

Properties

IUPAC Name |

2-hydroxy-3,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFGYHKPYCQXJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211490 | |

| Record name | 3,5-Dimethylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-04-1 | |

| Record name | 3,5-Dimethylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylsalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that salicylic acid, a related compound, targets theEndothelin-1 receptor and the Aldo-keto reductase family 1 member C1 in humans.

Mode of Action

It is known that salicylic acid, a related compound, irreversibly inhibitsCOX-1 and COX-2 enzymes, decreasing the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes.

Biochemical Pathways

Salicylic acid, a related compound, is known to be involved in theshikimate pathway .

Pharmacokinetics

It is known that salicylic acid, a related compound, is renally excreted in part unchanged and the rate of elimination is influenced by urinary ph, the presence of organic acids, and the urinary flow rate.

Biochemical Analysis

Biochemical Properties

It is known that hydroxybenzoic acids, the class of compounds to which 2-Hydroxy-3,5-Dimethylbenzoic acid belongs, have excellent biochemical and antioxidant capabilities. They are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits.

Metabolic Pathways

Hydroxybenzoic acids are known to be involved in various metabolic pathways.

Biological Activity

3,5-Dimethylsalicylic acid (3,5-DMSA) is a derivative of salicylic acid, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Chemical Formula : C₉H₁₀O₃

- Molecular Weight : 166.18 g/mol

- CAS Number : 99-04-7

1. Anti-inflammatory Effects

Research indicates that 3,5-DMSA exhibits significant anti-inflammatory properties. It has been shown to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway, which plays a critical role in the inflammatory response. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models.

Table 1: Inhibition of Pro-inflammatory Cytokines by 3,5-DMSA

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-α | 10 | 45 |

| IL-6 | 10 | 50 |

| IL-1β | 10 | 40 |

The data suggest that the compound may serve as a therapeutic agent in treating inflammatory diseases by modulating cytokine production and NF-κB activity .

2. Antioxidant Activity

3,5-DMSA has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Case Study: Antioxidant Efficacy

In a study involving human fibroblast cells exposed to oxidative stress, treatment with 3,5-DMSA resulted in a significant reduction in reactive oxygen species (ROS) levels, indicating its potential as an antioxidant agent .

3. Anticancer Properties

Emerging evidence suggests that 3,5-DMSA may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases.

Table 2: Induction of Apoptosis in Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 60 |

| A549 (Lung) | 20 | 55 |

| HeLa (Cervical) | 10 | 70 |

These findings indicate that further exploration into the anticancer mechanisms of 3,5-DMSA could lead to the development of novel cancer therapies .

The biological activities of 3,5-DMSA can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway : By preventing the translocation of NF-κB to the nucleus, it reduces the expression of genes involved in inflammation.

- Scavenging Free Radicals : The compound's structure allows it to interact with free radicals, thereby mitigating oxidative damage.

- Induction of Apoptosis : Through mitochondrial pathways and caspase activation, it promotes programmed cell death in cancerous cells.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent groups on the salicylic acid backbone significantly influence physicochemical properties, biological activity, and applications. Below is a comparative analysis of key derivatives:

Table 1: Comparative Overview of Salicylic Acid Derivatives

Key Findings

Chelation Efficiency: 3,5-Dimethylsalicylic acid exhibits stronger Al(III) binding (ΔGaq: -2.4) compared to mono-methylated derivatives (e.g., 3-methyl: ΔGaq: -0.9) due to synergistic electron donation from dual methyl groups . Bulkier substituents (e.g., tert-butyl in DTBS) reduce chelation efficiency by steric hindrance .

Acidity and Reactivity :

- Nitro groups in 3,5-dinitrosalicylic acid increase acidity, making it reactive in biochemical assays (e.g., DNS method) but also highly toxic .

- Methyl groups in 3,5-dimethylsalicylic acid mildly enhance acidity compared to unsubstituted salicylic acid, favoring metal coordination .

Biological and Environmental Impact: 3,5-Diiodosalicylic acid’s iodine substituents contribute to ecotoxicity, requiring careful disposal to avoid groundwater contamination . 3,5-Dinitrosalicylic acid’s nitro groups correlate with severe health risks (e.g., metabolic acidosis, carcinogenic nitrosamine formation) .

Applications: 3,5-Dimethylsalicylic acid: Preferred in metal chelation due to balance of stability and reactivity. 3,5-Dinitrosalicylic acid: Specialized use in analytical chemistry despite toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.